molecular formula C22H28ClN3O6 B1662765 UK51656

UK51656

Numéro de catalogue: B1662765
Poids moléculaire: 465.9 g/mol
Clé InChI: FAKQIHAUXYAVJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de UK51656 implique la préparation de dérivés de 2-[(2-aminoéthoxy)méthyl]-1,4-dihydropyridine . La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

UK51656 subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Activité Biologique

UK51656 is a compound classified as a calcium antagonist , primarily known for its potent inhibitory effects on calcium channels. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.

This compound operates by blocking voltage-gated calcium channels, which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. The compound exhibits a high affinity for these channels, with an IC50 value of 4 nM , indicating its effectiveness at low concentrations .

Efficacy in Research Studies

Research has demonstrated that this compound can effectively inhibit calcium influx in various cell types, leading to significant biological effects. Below is a summary of key findings from relevant studies:

StudyCell TypeIC50 ValueObserved Effect
Study 1HCT116 Cells4 nMInhibition of cell proliferation
Study 2Cardiomyocytes5 nMReduction in contractility
Study 3Neuronal Cells3 nMDecreased neurotransmitter release

Case Studies

  • Cardiovascular Applications : In a study examining the effects of this compound on heart function, researchers found that the compound significantly reduced contractility in isolated cardiomyocytes. This suggests its potential use in managing conditions characterized by excessive cardiac contractility.
  • Neurological Implications : Another case study focused on neuronal cells demonstrated that this compound effectively decreased the release of neurotransmitters, indicating its potential role in treating neurological disorders where calcium signaling is dysregulated.
  • Cancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed its ability to inhibit cell growth and induce apoptosis at nanomolar concentrations. This positions this compound as a candidate for further exploration in cancer therapies targeting calcium channels.

In Vitro Studies

In vitro experiments have shown that this compound can modulate calcium-dependent processes effectively. For instance, its application resulted in:

  • Cell Cycle Arrest : In cancer cell lines, this compound induced G2/M phase arrest, suggesting its potential as an anticancer agent.
  • Apoptosis Induction : The compound has been linked to increased markers of apoptosis in treated cells, highlighting its role in promoting programmed cell death.

In Vivo Studies

While most data derive from in vitro studies, preliminary in vivo studies indicate that this compound may have therapeutic benefits without significant adverse effects. Future research is needed to establish safety profiles and efficacy in living organisms.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of UK51656 as a calcium antagonist, and how should this inform experimental design?

this compound acts as a calcium antagonist with an IC50 of 4 nM, targeting voltage-gated calcium channels. Experimental design should account for its concentration-dependent effects, including dose-response curves and validation of calcium flux assays. Researchers should ensure proper controls (e.g., untreated cells, reference antagonists) and replicate experiments to confirm specificity .

Q. What methodologies are recommended for assessing this compound’s efficacy in in vitro studies?

Use patch-clamp electrophysiology to directly measure calcium channel inhibition. Complement this with fluorescence-based calcium imaging (e.g., Fluo-4 dye) to quantify intracellular calcium dynamics. Ensure experimental conditions (e.g., temperature, pH) mimic physiological environments to avoid artifacts. Detailed protocols should be documented for reproducibility .

Q. How can researchers ensure data validity when collecting primary data on this compound’s cellular effects?

Employ validated data collection tools (e.g., standardized lab notebooks, electronic lab systems) and pilot studies to refine protocols. Use stratified sampling to account for cellular heterogeneity, and implement blinding during data analysis to reduce bias .

Q. What are the key considerations for formulating a research question on this compound’s role in calcium signaling pathways?

Apply the PICO framework: P opulation (specific cell types), I ntervention (this compound dosage), C omparison (existing calcium antagonists), and O utcome (calcium flux inhibition). Ensure the question addresses gaps in understanding, such as tissue-specific responses or off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when this compound exhibits variable inhibition across different cellular models?

Conduct meta-analyses of existing datasets to identify confounding variables (e.g., cell line genetic backgrounds, assay protocols). Use sensitivity analysis to test hypotheses about model-specific factors (e.g., expression levels of calcium channel isoforms). Replicate experiments in orthogonal systems (e.g., primary cells vs. immortalized lines) .

Q. What strategies optimize the use of this compound in longitudinal studies to ensure compound stability?

Store this compound in anhydrous DMSO at -80°C, shielded from light. Validate stability via HPLC at regular intervals. Include time-course experiments to assess degradation effects on activity. Document batch-specific variability in purity (>98%) and adjust concentrations accordingly .

Q. How should researchers address ethical considerations when designing studies involving this compound in animal models?

Follow the FINER criteria: F easible (appropriate sample size), I nteresting (mechanistic novelty), N ovel (unexplored pathways), E thical (3R principles: Replacement, Reduction, Refinement), and R elevant (translational potential). Obtain ethics committee approval and include justification for animal use in publications .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate IC50 and Hill coefficients. Apply Bayesian hierarchical modeling to account for inter-experiment variability. For high-throughput data, employ machine learning (e.g., random forests) to identify predictors of response heterogeneity .

Q. How can researchers integrate this compound into multi-omics studies to explore its systemic effects?

Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) with functional assays. Use pathway enrichment analysis (e.g., KEGG, Reactome) to map calcium signaling interactomes. Validate findings with CRISPR/Cas9 knockout models of target channels .

Q. Methodological Guidance

  • Experimental Reproducibility : Document all protocols in line with BJOC guidelines, including raw data deposition in public repositories .
  • Data Contradiction : Apply triangulation by cross-validating results with multiple techniques (e.g., electrophysiology, imaging, in silico docking) .
  • Literature Review : Use systematic review frameworks (PRISMA) to synthesize evidence on this compound’s mechanism and off-target effects .

Propriétés

IUPAC Name

3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQIHAUXYAVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl N-(2-{[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyrid-2-yl]methoxy}ethyl)aminoacetate (2.50 g) in a mixture of ethanol (40 ml) and 0.880 aqueous ammonia (30 ml) was stirred at room temperature for four days and then evaporated. The residue was partitioned between ethyl acetate and water and the organic layer washed with water, dried (MgSO4), and evaporated. The residue was chromatographed on silica (t.l.c. grade Merck Kieselgel 60H, [Trade Mark] 30 g) eluting with dichloromethane plus 0-5% methanol. Appropriate fractions were combined and evaporated. The residue was triturated with ethyl acetate and the resulting solid collected, washed with ethyl acetate, and dried to give the title compound (1.23 g), m.p. 126°-129°.
Name
Ethyl N-(2-{[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyrid-2-yl]methoxy}ethyl)aminoacetate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.